molecular formula C18H24FN3O B5688775 6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol

6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol

Cat. No. B5688775
M. Wt: 317.4 g/mol
InChI Key: UWVSAWDPAZJEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as L-775,606, and it belongs to the family of quinolones.

Mechanism of Action

The mechanism of action of 6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol is not fully understood. However, it is believed to act by inhibiting the activity of DNA gyrase and topoisomerase IV, which are enzymes involved in DNA replication and repair. This results in the inhibition of bacterial growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol has been shown to have several biochemical and physiological effects. In bacterial cells, the compound has been found to inhibit DNA replication and repair, leading to the inhibition of bacterial growth. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol has several advantages for lab experiments. The compound is easy to synthesize, and it has been well-characterized in the literature. It has also been shown to have potent antimicrobial and anticancer activity, making it a useful tool for studying these areas of research.
However, there are also some limitations to using 6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol in lab experiments. The compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. It is also important to use appropriate safety precautions when handling the compound, as it is a synthetic compound that has not been extensively studied for toxicity.

Future Directions

There are several future directions for research on 6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol. One area of research could be to investigate the compound's potential as a treatment for bacterial infections, particularly those caused by MRSA and Streptococcus pneumoniae. Another area of research could be to investigate the compound's potential as a treatment for cancer, particularly breast cancer, lung cancer, and leukemia.
Other future directions could include investigating the mechanism of action of the compound, as well as its potential toxicity and side effects. It could also be interesting to investigate the compound's potential as a treatment for other diseases, such as viral infections or autoimmune disorders.
Conclusion
In conclusion, 6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. The compound has been found to have potent antimicrobial and anticancer activity, and it has been shown to inhibit DNA replication and repair in bacterial cells and induce apoptosis in cancer cells. While there are some limitations to using the compound in lab experiments, it has several advantages and could be a useful tool for studying bacterial infections and cancer. There are also several future directions for research on the compound, including investigating its potential as a treatment for other diseases and investigating its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol involves the reaction of 6-fluoro-2-methyl-4-quinolone with N-methyl-4-piperidone, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by chromatography. This synthesis method has been reported in the literature, and it has been used to produce the compound for scientific research purposes.

Scientific Research Applications

6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been in the field of antimicrobial agents. The compound has been found to have potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. It has also been shown to be effective against some Gram-negative bacteria, such as Haemophilus influenzae.
Another area of research has been in the field of cancer therapy. 6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol has been found to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound has been shown to induce apoptosis and inhibit cell proliferation in these cell lines.

properties

IUPAC Name

6-fluoro-2-methyl-3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O/c1-12-16(11-22(3)14-6-8-21(2)9-7-14)18(23)15-10-13(19)4-5-17(15)20-12/h4-5,10,14H,6-9,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVSAWDPAZJEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)CN(C)C3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-methyl-3-{[methyl(1-methylpiperidin-4-yl)amino]methyl}quinolin-4-ol

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